
Fmoc-S-acetamidomethyl-L-penicillamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Pen(Acm)-OH is a derivative of penicillamine, an amino acid that is commonly used in peptide synthesis. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and an acetamidomethyl (Acm) group at the thiol side chain. This dual protection allows for selective deprotection and manipulation during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Pen(Acm)-OH typically involves the following steps:
Protection of the Thiol Group: The thiol group of penicillamine is protected with an acetamidomethyl (Acm) group. This is usually achieved by reacting penicillamine with acetamidomethyl chloride in the presence of a base such as triethylamine.
Fmoc Protection: The amino group of the protected penicillamine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to yield Fmoc-D-Pen(Acm)-OH.
Industrial Production Methods
Industrial production of Fmoc-D-Pen(Acm)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of penicillamine are reacted with acetamidomethyl chloride and Fmoc-Cl under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity Fmoc-D-Pen(Acm)-OH.
化学反応の分析
Types of Reactions
Fmoc-D-Pen(Acm)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the Acm group can be removed using iodine or mercury(II) acetate.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HATU or DIC in the presence of a base.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; iodine or mercury(II) acetate for Acm removal.
Coupling: HATU or DIC in the presence of DIPEA.
Major Products Formed
Deprotected Penicillamine: Removal of the Fmoc and Acm groups yields free penicillamine.
Peptide Chains: Coupling reactions with other amino acids yield peptide chains.
科学的研究の応用
Chemistry
Fmoc-D-Pen(Acm)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the incorporation of penicillamine into peptide sequences, which can be crucial for studying disulfide bond formation and protein folding.
Biology
In biological research, Fmoc-D-Pen(Acm)-OH is used to synthesize peptides that mimic natural proteins. These peptides can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine
The compound is used in the development of peptide-based drugs. Peptides synthesized using Fmoc-D-Pen(Acm)-OH can be designed to target specific receptors or enzymes, making them potential candidates for therapeutic applications.
Industry
In the pharmaceutical industry, Fmoc-D-Pen(Acm)-OH is used in the large-scale synthesis of peptide drugs. Its stability and ease of handling make it a preferred choice for industrial peptide synthesis.
作用機序
The mechanism of action of Fmoc-D-Pen(Acm)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide chain elongation. The Acm group protects the thiol side chain, allowing for selective deprotection and formation of disulfide bonds. These protective groups ensure the correct assembly of peptide sequences and facilitate the study of protein structure and function.
類似化合物との比較
Similar Compounds
Fmoc-D-Pen(Trt)-OH: Similar to Fmoc-D-Pen(Acm)-OH but with a triphenylmethyl (Trt) group instead of Acm.
Fmoc-D-Cys(Acm)-OH: A cysteine derivative with similar protective groups.
Fmoc-D-Pen(Bzl)-OH: Another penicillamine derivative with a benzyl (Bzl) group.
Uniqueness
Fmoc-D-Pen(Acm)-OH is unique due to its specific protective groups, which offer selective deprotection options. The Acm group provides stability under acidic conditions, making it suitable for applications where other protective groups might fail.
特性
IUPAC Name |
3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-14(26)24-13-31-23(2,3)20(21(27)28)25-22(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-13H2,1-3H3,(H,24,26)(H,25,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXCJYNKTHOYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
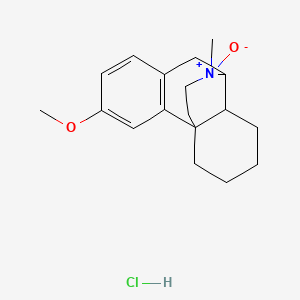
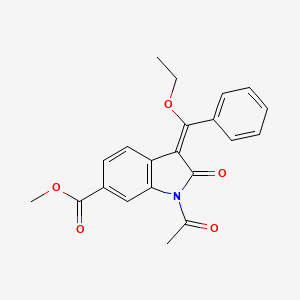
![N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride](/img/structure/B12107248.png)
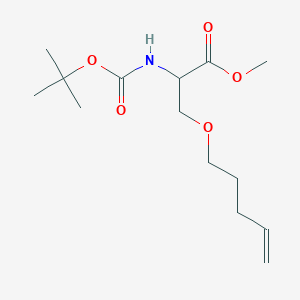
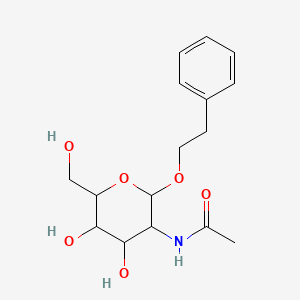
![L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)](/img/structure/B12107264.png)
![[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester](/img/structure/B12107265.png)

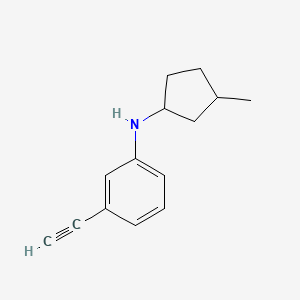

![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)
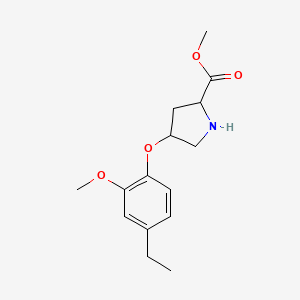
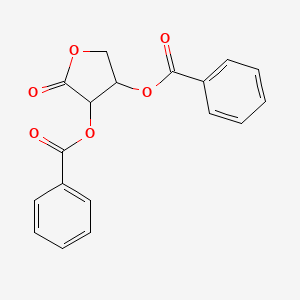
![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
